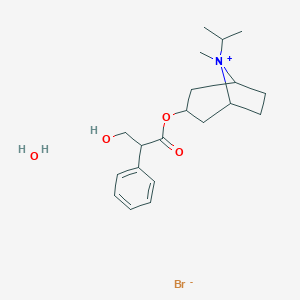

Ipratropium bromide hydrate

Descripción

Ipratropium Bromide is the bromide salt form of ipratropium, a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic, postganglionic, effector-cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.

IPRATROPIUM BROMIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1986 and has 9 approved and 4 investigational indications.

Structure

3D Structure of Parent

Propiedades

Número CAS |

922491-06-3 |

|---|---|

Fórmula molecular |

C20H32BrNO4 |

Peso molecular |

430.4 g/mol |

Nombre IUPAC |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide;hydrate |

InChI |

InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1/t16-,17+,18?,19?,21?;; |

Clave InChI |

KEWHKYJURDBRMN-XFQAGIBXSA-M |

SMILES isomérico |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

SMILES canónico |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] |

Pictogramas |

Irritant |

Sinónimos |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

Origen del producto |

United States |

Foundational & Exploratory

Ipratropium Bromide Hydrate: A Deep Dive into its Antagonistic Action on Muscarinic Receptors

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of ipratropium (B1672105) bromide hydrate (B1144303), a cornerstone therapy in the management of obstructive lung diseases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, receptor subtype selectivity, and downstream signaling pathways modulated by this non-selective muscarinic antagonist.

Executive Summary

Ipratropium bromide is a synthetic quaternary ammonium (B1175870) derivative of atropine (B194438) that exerts its therapeutic effects through competitive, non-selective antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its primary clinical application is as a bronchodilator in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[4][5] By blocking the action of acetylcholine on M1, M2, and M3 receptor subtypes in the airways, ipratropium bromide effectively inhibits parasympathetic-mediated bronchoconstriction and mucus secretion.[6][7] The quaternary structure of the molecule limits its systemic absorption, thereby localizing its effects to the respiratory tract and minimizing systemic anticholinergic side effects.[1][8]

Molecular Mechanism of Action

Ipratropium bromide functions as a competitive antagonist at all five subtypes of muscarinic receptors (M1-M5), although its primary therapeutic effects in the respiratory system are mediated through the blockade of M1, M2, and M3 receptors.[1][2][6][7] It exhibits similar high affinity for these three receptor subtypes.[9][10]

-

M3 Receptor Antagonism (Primary Therapeutic Effect): Located on airway smooth muscle cells and submucosal glands, M3 receptors are the principal mediators of bronchoconstriction and mucus secretion.[5][6][7] These receptors are coupled to the Gq/11 protein. Upon activation by acetylcholine, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[11] Ipratropium bromide competitively blocks acetylcholine from binding to M3 receptors, thereby inhibiting this signaling cascade and resulting in bronchodilation and reduced mucus production.[9][11]

-

M1 Receptor Antagonism: M1 receptors are found in parasympathetic ganglia and facilitate cholinergic neurotransmission.[7] By blocking these receptors, ipratropium bromide may contribute to a reduction in vagal tone in the airways.

-

M2 Receptor Antagonism (A Counter-Regulatory Effect): M2 receptors are located on the presynaptic terminals of postganglionic cholinergic nerves and function as inhibitory autoreceptors.[1][7] Their activation by acetylcholine provides a negative feedback mechanism, inhibiting further acetylcholine release.[4] As a non-selective antagonist, ipratropium bromide also blocks these M2 receptors. This blockade can lead to an increase in acetylcholine release from nerve terminals, which may partially counteract the bronchodilatory effects mediated by M3 receptor antagonism and, in some instances, has been suggested as a potential mechanism for paradoxical bronchoconstriction.[1][4]

Quantitative Analysis of Receptor Binding

The affinity of ipratropium bromide for muscarinic receptor subtypes has been quantified through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates a high, non-selective affinity for M1, M2, and M3 receptors.

| Receptor Subtype | Ligand | Assay Type | Species/Tissue | Affinity Metric | Value (nM) | Reference |

| M1 | - | Competition Binding | - | IC50 | 2.9 | [10] |

| M2 | - | Competition Binding | - | IC50 | 2.0 | [10] |

| M3 | - | Competition Binding | - | IC50 | 1.7 | [10] |

| M1-M3 | Glycopyrrolate | Competition Binding | Human Peripheral Lung | Ki | 0.5 - 3.6 | [9] |

| Muscarinic (unspecified) | Acetylcholine | Functional Assay (Schild Plot) | Isolated Rat Lungs | pA2 | 8.39 | [12] |

Experimental Protocols

The determination of ipratropium bromide's binding affinity for muscarinic receptors is predominantly achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay Protocol

This protocol outlines a generalized procedure for determining the inhibitor constant (Ki) of a test compound like ipratropium bromide.

Objective: To determine the affinity of an unlabeled ligand (ipratropium bromide) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, or M3).

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]NMS)), a non-selective muscarinic antagonist.

-

Unlabeled ipratropium bromide at various concentrations.

-

Assay buffer (e.g., 25 mM Tris with 3.75 mM MgCl2, pH 7.4).[13]

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

Filtration apparatus.[14]

Procedure:

-

Incubation: In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand ([3H]NMS) and varying concentrations of unlabeled ipratropium bromide.[14]

-

Equilibrium: Allow the reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.

-

Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.[14]

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of ipratropium bromide. The concentration of ipratropium bromide that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathways

Caption: Ipratropium bromide's mechanism on M2 and M3 receptor signaling pathways.

Experimental Workflow

Caption: A typical experimental workflow for a competitive radioligand binding assay.

Conclusion

Ipratropium bromide hydrate is a non-selective muscarinic antagonist that effectively induces bronchodilation and reduces mucus secretion by blocking M3 receptors on airway smooth muscle and submucosal glands. Its high affinity for M1, M2, and M3 receptors underscores its broad-spectrum anticholinergic activity within the parasympathetic nervous system of the airways. While its antagonism of M3 receptors is the primary driver of its therapeutic efficacy, the concurrent blockade of inhibitory M2 autoreceptors represents a potential counter-regulatory mechanism. The limited systemic absorption of this quaternary ammonium compound makes it a safe and effective option for the management of obstructive airway diseases. A thorough understanding of its molecular interactions and receptor pharmacology is crucial for the development of next-generation, more selective antimuscarinic agents.

References

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. An In-depth Analysis of Ipratropium Bromide's R&D Progress [synapse.patsnap.com]

- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. [Regulation of bronchial tone in chronic obstructive pulmonary disease (COPD): role of muscarinic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ipratropium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. medchemexpress.com [medchemexpress.com]

- 11. youtube.com [youtube.com]

- 12. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Physicochemical Properties of Ipratropium Bromide Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ipratropium Bromide Hydrate (B1144303), an anticholinergic agent widely used in the management of respiratory conditions. Understanding these properties is critical for formulation development, quality control, and ensuring therapeutic efficacy.

General and Chemical Properties

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine.[1] It is typically used in its monohydrate form to enhance stability and solubility.[2][3]

| Property | Data | Reference |

| IUPAC Name | (8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | [1][4] |

| Synonyms | Atropine isopropyl bromide monohydrate, Sch-1000-Br-monohydrate | [1][5] |

| CAS Number | 66985-17-9 | [1][4] |

| Molecular Formula | C₂₀H₃₂BrNO₄ | [4][6][7][8] |

| Molar Mass | 430.38 g/mol | [6][7][8] |

| Appearance | White or almost white, odorless, crystalline powder | [5][9] |

| Stability | Hygroscopic; stable in neutral and acidic solutions, but rapidly hydrolyzes in alkaline solutions. | [6][10] |

Physicochemical Data

The solubility, thermal behavior, and solution characteristics of a drug substance are fundamental parameters that influence its formulation, absorption, and bioavailability.

Table 2.1: Solubility Profile

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Freely soluble (10 mg/mL) | [5][6][10][11] |

| Methanol | Freely soluble | [5] |

| Ethanol | Slightly soluble | [10][12] |

| Chloroform | Insoluble | [10] |

| Ether | Insoluble |[10] |

Table 2.2: Thermal Properties

| Property | Data | Reference |

|---|---|---|

| Melting Point | 230 - 232 °C (with decomposition) | [5][10][12] |

| DSC Endotherms | Dehydration peak at ~120.5 °C; Melting peak at ~241.9 °C |[13] |

Table 2.3: Solution Properties

| Property | Data | Reference |

|---|---|---|

| pH (1% w/v in water) | 5.0 - 7.5 | [5] |

| pKa | As a quaternary ammonium compound, it is permanently ionized and does not have a pKa in the typical sense. |[14] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are essential for the structural elucidation and identification of Ipratropium Bromide Hydrate.

Table 3.1: Spectroscopic Analysis

| Technique | Data | Reference |

|---|---|---|

| UV λmax (in water) | 214 nm, with weaker maxima at 251.6, 257.3, 263.3 nm | [5][15][16][17] |

| Principal IR Peaks (cm⁻¹) | 3490, 3410, 3360 (O-H, H₂O), 2960, 2860 (C-H), 1696 (C=O) | [5] |

| ¹H-NMR | The proton NMR spectrum in D₂O is a key identifier for the molecule. |[5][18] |

Table 3.2: Crystallographic Data

| Property | Data | Reference |

|---|---|---|

| Crystal System | Monoclinic | [2][9][19] |

| Space Group | P2₁/c | [2][9][19] |

| Lattice Parameters | a = 8.2142 Å, b = 10.5462 Å, c = 24.0761 Å, β = 99.906° |[2][9] |

Table 3.3: X-Ray Powder Diffraction (XRPD) Data Characteristic peaks expressed in 2θ using Cu-Kα radiation.

| 2θ Angle (°) | 2θ Angle (°) | 2θ Angle (°) |

|---|---|---|

| 8.54 ± 0.2 | 18.18 ± 0.2 | 27.17 ± 0.2 |

| 10.05 ± 0.2 | 20.08 ± 0.2 | 28.67 ± 0.2 |

| 15.41 ± 0.2 | 22.23 ± 0.2 | 29.54 ± 0.2 |

| 17.01 ± 0.2 | 23.16 ± 0.2 | 31.50 ± 0.2 |

| 24.90 ± 0.2 | 32.63 ± 0.2 | |

| 25.57 ± 0.2 |

(Reference:[13])

Mechanism of Action

Ipratropium bromide is a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[20] Its primary therapeutic effect, bronchodilation, is achieved by blocking the action of acetylcholine at M₃ muscarinic receptors on bronchial smooth muscle.[20] This inhibition prevents the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates smooth muscle contraction.[][22] The resulting decrease in intracellular cGMP leads to smooth muscle relaxation and dilation of the airways.[20][23]

Key Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible physicochemical data.

5.1 Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[24][25]

-

Preparation : Prepare solvent mixtures (e.g., buffers at various pH values) and bring them to the desired constant temperature (e.g., 25°C).[25]

-

Addition of Solute : Add an excess amount of this compound powder to a sealed flask containing a known volume of the solvent. The excess solid ensures that saturation is reached.[26]

-

Equilibration : Agitate the flasks in a shaker bath at a constant temperature for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.[24][26]

-

Phase Separation : After equilibration, allow the flasks to stand to let undissolved solids settle. Withdraw a sample from the supernatant. Clarify the sample by centrifugation or by filtering through a non-adsorptive membrane filter (e.g., 0.45 µm PTFE) to remove all solid particles.[24][27]

-

Quantification : Accurately dilute the clear, saturated solution and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[25][27]

-

Confirmation : To confirm equilibrium has been reached, the concentration of samples taken at different time points (e.g., 24 and 48 hours) should be consistent.[26]

5.2 Protocol for Melting Point Determination (Capillary Method)

This is the most common technique for determining the melting point of a crystalline solid.[28][29]

-

Sample Preparation : Ensure the this compound sample is dry and finely powdered.[30][31]

-

Loading the Capillary : Press the open end of a capillary tube into the powder, loading it to a height of 2-3 mm.[30][31] Pack the sample into the sealed end by tapping the tube or dropping it through a long glass tube.[28]

-

Measurement :

-

Place the loaded capillary into the heating block of a melting point apparatus.[29]

-

For an unknown sample, perform a rapid preliminary measurement by heating at a fast rate (e.g., 5-10°C/min) to find the approximate melting range.[30][32]

-

For an accurate measurement, use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point.[30]

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[30][32]

-

-

Recording : Record the temperature range from the point where the first droplet of liquid appears (onset of melting) to the point where the entire solid mass turns into a clear liquid (complete melting).[30][32] A narrow melting range (0.5-1.0°C) is indicative of high purity.[32]

5.3 Protocol for Potentiometric Analysis

While pKa is not typically determined for permanently charged quaternary ammonium compounds, potentiometric titration can be used to quantify them.[33][34][35]

-

Apparatus Setup : Calibrate a pH meter or potentiometer using standard buffers.[36] Use an ionic surfactant-selective electrode and a suitable reference electrode (e.g., Ag/AgCl).[33][34]

-

Sample Preparation : Accurately weigh and dissolve the this compound sample in deionized water to create a solution of known concentration.

-

Titration : Titrate the sample solution with a standardized anionic surfactant titrant, such as sodium lauryl sulfate.[33][34]

-

Endpoint Detection : Record the potential (mV) or pH as a function of the volume of titrant added. The endpoint is identified by the point of maximum inflection on the titration curve.

-

Calculation : The concentration of the quaternary ammonium compound in the sample is calculated based on the volume of titrant required to reach the endpoint. The procedure should be performed in triplicate for accuracy.[36]

References

- 1. This compound | C20H32BrNO4 | CID 16738693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. Ipratropium bromide monohydrate | C20H32BrNO4 | CID 441337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound [chembk.com]

- 7. Ipratropium Bromide (100 mg) [chembk.com]

- 8. Ipratropium bromide monohydrate | 66985-17-9 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Ipratropium bromide | 22254-24-6 [chemicalbook.com]

- 11. Ipratropium bromide = 98 TLC, powder 66985-17-9 [sigmaaldrich.com]

- 12. Ipratropium bromide CAS#: 22254-24-6 [m.chemicalbook.com]

- 13. CN110845492A - Ipratropium bromide monohydrate - Google Patents [patents.google.com]

- 14. Ipratropium bromide(22254-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. UV-SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF IPRATROPIUM BROMIDE IN API AND PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Ipratropium-bromide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 23. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 24. enamine.net [enamine.net]

- 25. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 28. thinksrs.com [thinksrs.com]

- 29. westlab.com [westlab.com]

- 30. jk-sci.com [jk-sci.com]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chem.ucalgary.ca [chem.ucalgary.ca]

- 33. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide on the Muscarinic Receptor Subtype Selectivity of Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipratropium (B1672105) bromide is a non-selective, competitive muscarinic acetylcholine (B1216132) receptor antagonist widely utilized in the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy is primarily attributed to the blockade of M3 muscarinic receptors on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[2] This technical guide provides a comprehensive overview of the muscarinic receptor subtype selectivity of ipratropium bromide, presenting quantitative binding and functional data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Introduction

The muscarinic acetylcholine receptor (mAChR) family consists of five distinct subtypes (M1-M5), which are G-protein coupled receptors involved in a myriad of physiological functions. In the airways, the M1, M2, and M3 subtypes are of primary importance. M1 receptors are located in parasympathetic ganglia and facilitate neurotransmission, while M3 receptors on airway smooth muscle and submucosal glands mediate bronchoconstriction and mucus secretion.[2] M2 receptors are found on presynaptic cholinergic nerve terminals and function as autoreceptors, inhibiting the release of acetylcholine.[4] Ipratropium bromide, as a non-selective antagonist, interacts with these receptor subtypes.[1][2] Understanding its binding affinity and functional potency at each subtype is crucial for a complete comprehension of its pharmacological profile.

Quantitative Binding and Functional Data

The selectivity of ipratropium bromide for the different muscarinic receptor subtypes has been characterized using various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of Ipratropium Bromide for Muscarinic Receptor Subtypes

| Receptor Subtype | Ligand | Assay Type | Species/Tissue | Ki (nM) | pKi | Reference |

| M1 | Ipratropium Bromide | Radioligand Binding | - | - | - | - |

| M2 | Ipratropium Bromide | Radioligand Binding | - | - | - | - |

| M3 | Ipratropium Bromide | Radioligand Binding | - | - | - | - |

| M4 | Ipratropium Bromide | Radioligand Binding | - | - | - | - |

| M5 | Ipratropium Bromide | Radioligand Binding | - | - | - | - |

No specific Ki values for ipratropium bromide across all five subtypes were identified in a single comprehensive study. The non-selective nature is generally accepted based on functional data.

Table 2: Functional Potency of Ipratropium Bromide at Muscarinic Receptor Subtypes

| Receptor Subtype | Assay Type | Species/Tissue | IC50 (nM) | pA2 | pKB | Reference |

| M1 | - | - | 2.9 | - | - | MedChemExpress |

| M2 | - | - | 2.0 | - | - | MedChemExpress |

| M3 | - | Guinea Pig Trachea | 1.7 | - | 9.14 | MedChemExpress, Ukrainian Bioorganic Chemistry Journal |

| M4 | - | - | - | - | - | - |

| M5 | - | - | - | - | - | - |

Note: The IC50 values are from a commercial source and the original experimental details are not fully available. The pKB value was determined using Schild analysis.

Experimental Protocols

The determination of binding affinities and functional potencies of ligands such as ipratropium bromide involves a range of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of an unlabeled ligand (ipratropium bromide) for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of ipratropium bromide for each muscarinic receptor subtype (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[5]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: Ipratropium bromide.

-

Non-specific binding control: Atropine or another high-affinity muscarinic antagonist (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well filter plate, add the following to each well in triplicate:

-

Total Binding (TB): Assay buffer, radioligand.

-

Non-Specific Binding (NSB): Assay buffer, radioligand, and a high concentration of a non-labeled antagonist (e.g., atropine).

-

Competition: Assay buffer, radioligand, and varying concentrations of ipratropium bromide.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the ipratropium bromide concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of ipratropium bromide that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

References

- 1. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics and Systemic Absorption of Inhaled Ipratropium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and systemic absorption of inhaled ipratropium (B1672105) bromide, a quaternary ammonium (B1175870) derivative of atropine (B194438) and a non-selective muscarinic antagonist. Widely used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD), its efficacy is primarily local to the respiratory tract, with systemic absorption being a critical consideration for safety and off-target effects.

Quantitative Pharmacokinetic Profile

The systemic exposure to ipratropium bromide following inhalation is minimal. A significant portion of the administered dose is swallowed and passes through the gastrointestinal tract, from which it is poorly absorbed. The data presented below summarizes key pharmacokinetic parameters from various studies in healthy adult volunteers.

| Pharmacokinetic Parameter | Value | Route of Administration | Study Population | Source |

| Bioavailability | 6.9% | Inhalation | Healthy Volunteers | [1][2] |

| ~2% | Oral | Healthy Volunteers | [1][2] | |

| 0.03 - 6.9% | Inhalation | - | [3] | |

| Elimination Half-Life (t½) | ~2 hours | Inhalation or Intravenous | - | [4] |

| 3.2 - 3.8 hours | Inhalation, Oral, or Intravenous | - | [3] | |

| 98.4 minutes (β-phase) | Intravenous | Healthy Volunteers | [1][2] | |

| Peak Plasma Concentration (Cmax) | 96.3 pg/mL (normalized to 160 mcg dose) | Inhalation (HFA MDI) | Healthy Volunteers | [4] |

| 60.3 pg/mL | Inhalation (CFC MDI) | Healthy Volunteers | [4] | |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Inhalation | - | [5] |

| Volume of Distribution (Vc) | 25.9 L | Intravenous | Healthy Volunteers | [1][2] |

| Total Clearance | 2325 mL/min | Intravenous | Healthy Volunteers | [1][2] |

| Protein Binding | 0 - 9% (in vitro) | - | - | [4] |

| Renal Excretion (0-24h, % of dose) | 3.2% | Inhalation | - | [3] |

| 9.3% | Oral | - | [3] | |

| 72.1% | Intravenous | - | [3] | |

| Fecal Excretion (% of dose) | 69.4% | Inhalation | - | [3] |

| 88.5% | Oral | - | [3] | |

| 6.3% | Intravenous | - | [3] |

Mechanism of Action: Muscarinic Receptor Antagonism

Ipratropium bromide exerts its bronchodilatory effect by acting as a competitive, non-selective antagonist at muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3) in the smooth muscles of the airways.[6][7] In the respiratory tract, acetylcholine, the primary parasympathetic neurotransmitter, binds to M3 muscarinic receptors on bronchial smooth muscle, triggering a signaling cascade that leads to bronchoconstriction.[5][6][7] By blocking these receptors, ipratropium bromide inhibits the effects of acetylcholine, leading to smooth muscle relaxation and bronchodilation.[6][8]

The signaling pathway is initiated by the binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR). This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ levels lead to the contraction of the smooth muscle cells. Ipratropium bromide competitively inhibits the initial step of this cascade.[5]

Caption: Mechanism of action of ipratropium bromide.

Experimental Protocols for Pharmacokinetic Assessment

Pharmacokinetic studies of inhaled ipratropium bromide are crucial for determining its systemic exposure and for establishing the bioequivalence of generic formulations. A typical experimental design for a bioequivalence study is a single-dose, randomized, two-way crossover study in healthy volunteers.[9][10] To differentiate between pulmonary and gastrointestinal absorption, a charcoal block is often administered concurrently to prevent the absorption of the swallowed fraction of the drug.[10][11]

The following diagram outlines a common workflow for such a study.

Caption: Pharmacokinetic study workflow.

Detailed Methodologies

Study Design: As depicted, a single-dose, randomized, crossover design is standard.[9][10] This design allows each subject to serve as their own control, reducing inter-subject variability. A washout period of sufficient duration (e.g., 7-14 days) is incorporated between treatment periods to ensure complete elimination of the drug from the system.[10]

Subjects: Studies are typically conducted in healthy, non-smoking adult males and non-pregnant, non-lactating females.[9] Subjects are trained on the proper use of the inhalation device to ensure consistent administration.

Drug Administration and Charcoal Block: A single dose of the ipratropium bromide inhalation aerosol is administered. To isolate the portion of the drug absorbed through the lungs, an oral charcoal slurry is given to subjects to adsorb the swallowed fraction of the drug, preventing its absorption from the gastrointestinal tract.[10][11]

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 hours post-dose) to characterize the plasma concentration-time profile.[10][12]

Analytical Method: Plasma concentrations of ipratropium are quantified using a validated, sensitive, and specific analytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][12] Other methods that have been reported include high-performance liquid chromatography (HPLC) and radioreceptor assays.[13][14][15]

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to determine key pharmacokinetic parameters, including Cmax, AUC (Area Under the Curve), Tmax, and elimination half-life (t½), using non-compartmental methods.[12]

Statistical Analysis: The pharmacokinetic parameters are statistically analyzed to assess for bioequivalence between the test and reference products. The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax and AUC must fall within the predetermined equivalence range, typically 80-125%.[10]

Conclusion

The pharmacokinetic profile of inhaled ipratropium bromide is characterized by low systemic absorption, with the majority of the therapeutic effect being localized to the lungs. The swallowed portion of the inhaled dose contributes minimally to the systemic drug levels due to poor gastrointestinal absorption. Understanding the nuances of its absorption, distribution, metabolism, and excretion, along with the standardized protocols for its pharmacokinetic evaluation, is paramount for the development of safe and effective inhaled therapies. This guide provides a foundational understanding for professionals engaged in the research and development of inhaled respiratory medications.

References

- 1. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ipratropium bromide after single dose inhalation and oral and intravenous administration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Calculating the Charcoal Blockade Efficiency for Bioequivalence Study of Inhaled Ipratropium Bromide Using A Model Meth… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Ipratropium Bromide: Analytical Methods | CoLab [colab.ws]

- 14. ijrpc.com [ijrpc.com]

- 15. researchgate.net [researchgate.net]

The Core Relationship Between Ipratropium Bromide and Acetylcholine Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental relationship between ipratropium (B1672105) bromide and acetylcholine (B1216132) antagonism. Ipratropium bromide, a synthetic quaternary ammonium (B1175870) compound derived from atropine, functions as a competitive, non-selective antagonist at muscarinic acetylcholine receptors.[1][2][3] Its clinical efficacy, primarily in the treatment of obstructive airway diseases such as chronic obstructive pulmonary disease (COPD) and asthma, stems from its ability to block the effects of acetylcholine in the respiratory tract, leading to bronchodilation and reduced mucus secretion.[4][5] This document provides a detailed overview of its mechanism of action, receptor binding characteristics, the signaling pathways it modulates, and the experimental protocols used to characterize its pharmacological profile.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Ipratropium bromide exerts its pharmacological effects by competitively inhibiting the binding of the neurotransmitter acetylcholine to muscarinic receptors.[1][3] In the airways, acetylcholine is released from parasympathetic nerve endings and binds to muscarinic receptors on bronchial smooth muscle cells and submucosal glands.[3] This interaction triggers a signaling cascade that leads to smooth muscle contraction (bronchoconstriction) and mucus secretion.[4]

Ipratropium bromide, when administered via inhalation, directly competes with acetylcholine for the same binding sites on these muscarinic receptors. By occupying these receptors without activating them, it effectively blocks the downstream signaling pathways initiated by acetylcholine.[2] This antagonism results in the relaxation of airway smooth muscle, leading to bronchodilation, and a reduction in mucus secretion, thereby alleviating the symptoms of obstructive airway diseases.[4]

As a quaternary ammonium compound, ipratropium bromide is poorly absorbed systemically following inhalation, which localizes its effects to the respiratory tract and minimizes systemic anticholinergic side effects.[2][3]

Receptor Binding and Affinity

Ipratropium bromide is a non-selective antagonist, meaning it binds to multiple subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[4] However, its primary therapeutic effects in the airways are attributed to the blockade of M3 receptors, which are predominantly located on bronchial smooth muscle and submucosal glands and are responsible for mediating bronchoconstriction and mucus secretion.[2][4] The drug also exhibits affinity for M1 and M2 receptors.[4][6]

Quantitative Data on Receptor Binding

The affinity of ipratropium bromide for muscarinic receptors can be quantified using various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the pA2 value, which is a measure of antagonist potency in functional assays.

| Parameter | Receptor Subtype | Value | Species | Source |

| IC50 | M1 | 2.9 nM | - | [6] |

| M2 | 2.0 nM | - | [6] | |

| M3 | 1.7 nM | - | [6] | |

| pA2 | Muscarinic (lung) | 8.39 | Rat | [7] |

| Kd | Muscarinic (lung) | 23 ± 11 pmol/L | Rat | [8] |

Signaling Pathways Modulated by Ipratropium Bromide

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.[9] They are broadly classified into two major signaling pathways based on the G-protein they couple with: the Gq/11 pathway (activated by M1, M3, and M5 receptors) and the Gi/o pathway (activated by M2 and M4 receptors). Ipratropium bromide, by blocking these receptors, inhibits these signaling cascades.

The Gq/11 Signaling Pathway (M1, M3, M5 Receptor Antagonism)

Activation of M1, M3, and M5 receptors by acetylcholine leads to the activation of the Gq alpha subunit of the associated G-protein.[10] This, in turn, stimulates the enzyme phospholipase C (PLC).[11][12] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11][12]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][13] The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[11][12] In smooth muscle cells, the elevated Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction. By blocking M3 receptors on bronchial smooth muscle, ipratropium bromide prevents this cascade, resulting in smooth muscle relaxation and bronchodilation.

References

- 1. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mednexus.org [mednexus.org]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 13. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Ipratropium Bromide Hydrate: A Technical Guide for Neuroscience Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of ipratropium (B1672105) bromide hydrate (B1144303) as a valuable pharmacological tool in neuroscience research. While clinically established for its bronchodilatory effects in respiratory medicine, its properties as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist offer significant potential for investigating the role of cholinergic signaling in the central and peripheral nervous systems. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.

Core Principles and Mechanism of Action

Ipratropium bromide is a synthetic derivative of atropine (B194438) and acts as a competitive, non-selective antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] Its quaternary ammonium (B1175870) structure renders it highly polar and limits its ability to cross the blood-brain barrier, a critical consideration for experimental design in neuroscience.[3] This property makes it an ideal tool for isolating peripheral versus central cholinergic effects or for targeted central nervous system (CNS) applications through direct administration.

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. Ipratropium bromide, by blocking these receptors, prevents the downstream signaling pathways from being activated. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G-proteins and mediating distinct physiological responses. Ipratropium bromide does not show significant selectivity among the M1, M2, and M3 subtypes.[1]

Quantitative Data

The following tables summarize key quantitative parameters of ipratropium bromide, providing essential information for dose-response studies and experimental design.

| Parameter | Value | Receptor Subtype | Reference |

| IC₅₀ | 2.9 nM | M1 | [4] |

| 2.0 nM | M2 | [4] | |

| 1.7 nM | M3 | [4] | |

| Kd | 23 ± 11 pmol/L | Not specified | [5] |

| Concentration in vitro | 10 µM | Not applicable | [4] |

Table 1: Receptor Binding and In Vitro Concentration. IC₅₀ represents the concentration of ipratropium bromide required to inhibit 50% of the binding of a radioligand to the specified receptor subtype. Kd (dissociation constant) is a measure of binding affinity. The in vitro concentration is a documented effective concentration from a brain slice electrophysiology study.

Signaling Pathways

The antagonism of muscarinic receptors by ipratropium bromide disrupts the canonical G-protein coupled receptor signaling pathways activated by acetylcholine. The following diagram illustrates the primary signaling cascades associated with M1/M3 and M2/M4 receptors that are blocked by ipratropium bromide.

Experimental Protocols

Due to its limited blood-brain barrier permeability, the application of ipratropium bromide in neuroscience research necessitates either in vitro preparations or direct administration into the CNS.

In Vitro Brain Slice Electrophysiology

This protocol details the application of ipratropium bromide to brain slices for electrophysiological recording, allowing for the investigation of its effects on neuronal excitability and synaptic transmission.

1. Brain Slice Preparation: a. Anesthetize the animal (e.g., rodent) according to approved institutional protocols. b. Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution (e.g., a high-sucrose or NMDG-based solution to improve neuronal viability). c. Rapidly dissect the brain and mount it on a vibratome stage. d. Cut coronal or sagittal slices (typically 250-400 µm thick) of the brain region of interest in the ice-cold, oxygenated slicing solution. e. Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32-34°C for a recovery period of at least 1 hour.

2. Electrophysiological Recording: a. Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min. b. Using patch-clamp or extracellular recording techniques, obtain a stable baseline recording from a neuron of interest. c. Prepare a stock solution of ipratropium bromide hydrate in deionized water. Dilute to the final desired concentration (e.g., 10 µM) in aCSF immediately before use.[4] d. Bath-apply the ipratropium bromide-containing aCSF to the slice. e. Record the changes in neuronal activity (e.g., membrane potential, firing rate, synaptic potentials) for a sufficient duration to observe the drug's effect. f. A washout period with standard aCSF can be performed to assess the reversibility of the effects.

Intracerebroventricular (ICV) Administration

This protocol is for the direct administration of ipratropium bromide into the cerebral ventricles of a rodent model, allowing for the investigation of its central effects on behavior and neurochemistry.

1. Surgical Preparation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle (coordinates will vary depending on the species and age of the animal). c. Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement. d. Allow the animal to recover from surgery for at least one week.

2. Drug Administration: a. Dissolve this compound in sterile, pyrogen-free saline to the desired concentration. b. Gently restrain the animal and insert an injection cannula through the guide cannula. c. Infuse a small volume (e.g., 1-5 µL) of the ipratropium bromide solution into the ventricle over a period of several minutes. d. A control group should receive an equivalent volume of vehicle (saline).

3. Behavioral or Neurochemical Analysis: a. Following the injection, the animal can be subjected to a battery of behavioral tests to assess changes in cognition, motor function, or anxiety-like behaviors. b. Alternatively, at a predetermined time point after injection, brain tissue can be collected for neurochemical analysis (e.g., measuring neurotransmitter levels via HPLC) or histological examination.

Logical Relationships in Experimental Design

The choice of experimental paradigm when using ipratropium bromide in neuroscience is heavily influenced by its physicochemical properties. The following diagram illustrates the logical considerations for its application.

Conclusion

This compound, with its well-characterized non-selective muscarinic antagonism and limited CNS penetration upon systemic administration, serves as a precise tool for dissecting the roles of the cholinergic system. For central nervous system investigations, its application is most effective in in vitro models or through direct administration techniques that bypass the blood-brain barrier. The data and protocols provided in this guide are intended to equip researchers with the necessary information to effectively incorporate ipratropium bromide into their experimental designs, ultimately contributing to a deeper understanding of cholinergic modulation in neuronal function and behavior.

Disclaimer: All experimental procedures should be conducted in accordance with institutional guidelines and regulations regarding animal care and use, and laboratory safety. The concentrations and dosages provided are for guidance and may require optimization for specific experimental conditions.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Ipratropium bromide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cholinergic modulation of neuronal excitability and recurrent excitation-inhibition in prefrontal cortex circuits: implications for gamma oscillations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cholinergic modulation of hippocampal network function [frontiersin.org]

The Genesis of Novel Respiratory Therapeutics: An In-depth Technical Guide to Early-Phase Discovery of Ipratropium Bromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of early-phase discovery research focused on Ipratropium bromide derivatives. Ipratropium bromide, a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and asthma, serves as a critical starting point for the development of next-generation muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists.[1][2] This document delineates the essential components of such a research program, from initial synthesis and characterization to preclinical evaluation.

Core Concepts in Ipratropium Bromide Derivative Discovery

Ipratropium bromide is a quaternary ammonium (B1175870) derivative of atropine (B194438) that functions as a non-selective muscarinic receptor antagonist.[3][4] Its therapeutic effect in respiratory diseases stems from the blockade of M3 muscarinic receptors on airway smooth muscle, leading to bronchodilation.[1][2] However, its lack of selectivity for the five muscarinic receptor subtypes (M1-M5) can lead to off-target effects. The primary goal in developing derivatives is to enhance selectivity, particularly for the M3 receptor, while potentially modulating potency and duration of action.

Structure-Activity Relationships (SAR)

The design of novel Ipratropium bromide derivatives is guided by established structure-activity relationships for muscarinic antagonists. Key structural modifications often focus on the ester, the N-alkyl substituent, and the tropane (B1204802) scaffold itself. The quaternary ammonium group is crucial for its anticholinergic activity and low systemic absorption when inhaled.[5] Modifications to the ester group and the N-substituent can significantly impact receptor affinity and selectivity.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for Ipratropium bromide and other relevant muscarinic antagonists. This data is foundational for benchmarking new derivatives.

| Compound | M1 IC50 (nM) | M2 IC50 (nM) | M3 IC50 (nM) | Reference |

| Ipratropium Bromide | 2.9 | 2.0 | 1.7 | [3] |

| Compound | Receptor Subtype | pKi | Reference |

| 1,4-Dioxane Analogue 3b | M1 | 8.89 ± 0.07 | [8] |

| M2 | 8.42 ± 0.04 | [8] | |

| M3 | 9.02 ± 0.05 | [8] | |

| M4 | 8.85 ± 0.06 | [8] | |

| M5 | 8.51 ± 0.03 | [8] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of a successful drug discovery program. Below are methodologies for essential in vitro and in vivo assays.

Synthesis of Ipratropium Bromide Derivatives

The synthesis of Ipratropium bromide derivatives typically follows a multi-step process, starting from tropine (B42219) and tropic acid or their analogues. The final step often involves quaternization of the nitrogen atom with an appropriate alkyl halide to introduce the desired N-substituent.[9][10]

General Synthetic Scheme:

-

Esterification: Reaction of a tropine analogue with a carboxylic acid (e.g., a tropic acid derivative) in the presence of a coupling agent or under acidic conditions to form the corresponding ester.

-

Quaternization: Alkylation of the tertiary amine of the tropane ester with an alkyl halide (e.g., isopropyl bromide for Ipratropium) in a suitable solvent to yield the quaternary ammonium salt.[9]

In Vitro Assays

1. Muscarinic Receptor Binding Assay (Radioligand Displacement)

-

Objective: To determine the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test compound (Ipratropium bromide derivative).

-

Reference compound: Atropine (for determination of non-specific binding).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates and a cell harvester.

-

Liquid scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the test compound, buffer (for total binding), or a high concentration of atropine (for non-specific binding).

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound and free radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assay (Isolated Guinea Pig Trachea)

-

Objective: To determine the functional antagonist potency (pA2) of a test compound at M3 muscarinic receptors.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Krebs-Henseleit solution.

-

Acetylcholine (ACh) or Carbachol (muscarinic agonist).

-

Test compound.

-

Organ bath setup with isometric force transducers.

-

-

Protocol:

-

Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.

-

Suspend the tracheal rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Perform a cumulative concentration-response curve to the muscarinic agonist to establish a baseline contractile response.

-

Wash the tissues and incubate with a single concentration of the test compound for a predetermined period.

-

Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

Repeat steps 5 and 6 with increasing concentrations of the test compound.

-

Calculate the pA2 value from the Schild plot, which is a measure of the antagonist's potency.

-

In Vivo Models

1. Acetylcholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs

-

Objective: To evaluate the in vivo efficacy and duration of action of a test compound in preventing bronchoconstriction.

-

Materials:

-

Male Dunkin-Hartley guinea pigs.

-

Anesthetic (e.g., pentobarbital).

-

Mechanical ventilator.

-

Aerosol delivery system.

-

Acetylcholine (ACh).

-

Test compound.

-

-

Protocol:

-

Anesthetize the guinea pig and connect it to a mechanical ventilator to measure airway resistance.

-

Administer the test compound or vehicle via aerosol inhalation.

-

At various time points after drug administration, challenge the animal with an intravenous injection of ACh to induce bronchoconstriction.

-

Measure the peak increase in airway resistance following each ACh challenge.

-

Determine the percentage inhibition of the ACh-induced bronchoconstriction by the test compound at each time point to assess efficacy and duration of action.

-

Visualizing the Discovery Process

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the early-phase discovery of Ipratropium bromide derivatives.

Caption: M1/M3/M5 muscarinic receptor signaling pathway.

Caption: M2/M4 muscarinic receptor signaling pathway.

Caption: Experimental workflow for derivative discovery.

Conclusion

The early-phase discovery of Ipratropium bromide derivatives represents a promising avenue for the development of improved therapeutics for obstructive lung diseases. By leveraging established SAR, employing robust and reproducible experimental protocols, and focusing on enhancing M3 receptor selectivity, researchers can identify and optimize novel drug candidates with superior efficacy and safety profiles. This guide provides a foundational framework for such endeavors, emphasizing the critical interplay between chemical synthesis, in vitro characterization, and in vivo validation.

References

- 1. Muscarinic receptor antagonists, from folklore to pharmacology; finding drugs that actually work in asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ipratropium | C20H30NO3+ | CID 657309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IPRATROPIUM BROMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Structure-activity relationship in a new series of atropine analogues. 1. N,N'-Disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship in a new series of atropine analogs. II. The effect of an asymmetric N-substituent on the antimuscarinic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

HPLC Method Development for the Quantification of Ipratropium Bromide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Ipratropium (B1672105) bromide. Ipratropium bromide is an anticholinergic drug widely used in the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1] The method detailed herein is a robust, stability-indicating reversed-phase HPLC (RP-HPLC) procedure suitable for the determination of Ipratropium bromide in bulk drug and various pharmaceutical dosage forms, including nebulizer solutions and metered-dose inhalers.[2][3] This application note includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the drug's mechanism of action.

Introduction

Ipratropium bromide is a quaternary ammonium (B1175870) compound, structurally related to atropine, that acts as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (M1, M2, and M3).[1][4] Its primary therapeutic effect in the airways is mediated through the blockade of M3 receptors on airway smooth muscle, leading to bronchodilation.[1] Accurate and precise quantification of Ipratropium bromide is crucial for quality control during manufacturing and for ensuring the safety and efficacy of the final drug product. HPLC is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility, making it the method of choice for this purpose.

Mechanism of Action

Ipratropium bromide competitively and reversibly inhibits the action of acetylcholine at type M3 muscarinic receptors in the bronchial smooth muscle. This blockade prevents the increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which is a second messenger involved in the contraction of airway smooth muscle. The overall effect is a reduction in bronchomotor tone, leading to bronchodilation.

Ipratropium Bromide Signaling Pathway

HPLC Method Parameters

Several RP-HPLC methods have been developed for the quantification of Ipratropium bromide. The following table summarizes the key chromatographic conditions from a validated method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |

| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Acetonitrile (B52724) (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Retention Time | Approximately 2.50 minutes |

Experimental Protocols

Materials and Reagents

-

Ipratropium bromide reference standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA) (AR grade)

-

Water (Milli-Q or equivalent)

-

Pharmaceutical dosage forms of Ipratropium bromide (e.g., nebulizer solution, inhaler)

Preparation of Mobile Phase

-

Prepare a 0.1% TFA solution by adding 1 mL of TFA to 1000 mL of HPLC grade water.

-

Mix 700 mL of the 0.1% TFA solution with 300 mL of acetonitrile.

-

Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.

Preparation of Standard Solutions

-

Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of Ipratropium bromide reference standard and transfer it to a 10 mL volumetric flask. Add approximately 5 mL of the mobile phase as a diluent, sonicate for 2 minutes to dissolve, and then make up the volume to 10 mL with the diluent.[5]

-

Working Standard Solution (40 µg/mL): Transfer 0.8 mL of the Standard Stock Solution into a 10 mL volumetric flask. Add approximately 5 mL of the diluent, vortex, and then make up the volume to 10 mL with the diluent.[5]

-

Calibration Curve Solutions: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 24 to 56 µg/mL.[6]

Preparation of Sample Solutions

-

Accurately transfer a volume of the nebulizer solution equivalent to 400 µg of Ipratropium bromide into a 10 mL volumetric flask.

-

Add 5 mL of the diluent, sonicate for 10 minutes, and then make up the volume to 10 mL with the diluent to achieve a final concentration of 40 µg/mL.

-

Actuate a specified number of sprays (e.g., 50 sprays) into a beaker containing a known volume of acetonitrile (e.g., 50 mL).[7]

-

Transfer the contents to an Erlenmeyer flask and warm under vacuum at 50°C for 5 minutes to evaporate the propellants.[7]

-

Cool the solution to room temperature and dilute to a known volume with the diluent to achieve a concentration within the calibration range.

Experimental Workflow for HPLC Analysis

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Results |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.999 over a concentration range of 24-56 µg/mL[6] |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.03% - 100.08%[8] |

| Precision (% RSD) | Intraday and Interday RSD ≤ 2.0% | < 2%[6] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 1.15 µg/mL[8] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 3.49 µg/mL[8] |

| Specificity | No interference from excipients or degradation products | The method is specific, with no interference observed.[9] |

| Robustness | % RSD ≤ 2.0% for small, deliberate variations in method parameters | The method is robust for minor changes in flow rate and mobile phase composition. |

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Ipratropium bromide drug substance. The drug is subjected to stress conditions such as acid, base, oxidation, heat, and light.

| Stress Condition | Degradation Observed |

| Acidic (e.g., 0.1 N HCl) | Significant degradation (e.g., 13.42%)[9] |

| Alkaline (e.g., 0.1 N NaOH) | Significant degradation (e.g., 26.39%)[9] |

| Oxidative (e.g., 3% H₂O₂) | Significant degradation (e.g., 28.89%)[9] |

| Thermal (e.g., 60°C) | No significant degradation observed.[9] |

| Photolytic (e.g., UV light) | Minimal degradation |

The HPLC method should be able to resolve the Ipratropium bromide peak from all degradation product peaks, demonstrating its stability-indicating capability.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, precise, accurate, and stability-indicating for the quantification of Ipratropium bromide in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocols and validation data provide a solid foundation for researchers and scientists to implement this method in their laboratories.

References

- 1. droracle.ai [droracle.ai]

- 2. High-performance liquid chromatographic assay for the simultaneous determination of ipratropium bromide, fenoterol, salbutamol and terbutaline in nebulizer solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 7. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Issue's Article Details [indiandrugsonline.org]

Application Note: Validated UPLC-MS/MS Method for the Quantification of Ipratropium Bromide in Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Ipratropium (B1672105) bromide in plasma. The protocol has been validated for specificity, linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and routine bioanalysis in drug development. The method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry in the positive ion mode.

Introduction

Ipratropium bromide is a quaternary ammonium (B1175870) compound and a muscarinic antagonist used as a bronchodilator for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Accurate and reliable quantification of Ipratropium bromide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This document provides a detailed protocol for a validated UPLC-MS/MS method to determine the concentration of Ipratropium bromide in plasma, offering high sensitivity and specificity.

Experimental Protocols

Materials and Reagents

-

Ipratropium bromide reference standard

-

Internal Standard (e.g., Fluoxetine hydrochloride)[3]

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid and ammonium formate (B1220265)

-

Human plasma (with anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., WCX or C18)[4][5]

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: To 500 µL of plasma, add the internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex for 30 seconds.

-

Injection: Inject an aliquot (e.g., 10 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

Chromatographic Conditions [6][7]

| Parameter | Value |

| Column | Shiseido Capcell Pak CR column (SCX:C18=1:4, 150 mm × 2.0 mm, 5 µm) |

| Mobile Phase | Methanol/water (85:15, v/v) containing 20 mmol/L ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions [6][7]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Ipratropium: Specific precursor > product ion pair (To be optimized based on instrument) |

| Internal Standard: Specific precursor > product ion pair (To be optimized based on instrument) | |

| Ion Source Temperature | To be optimized based on instrument |

| Desolvation Gas Flow | To be optimized based on instrument |

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity

The linearity of the method was assessed by analyzing calibration standards at different concentrations.

| Analyte | Concentration Range | Correlation Coefficient (r²) |

| Ipratropium Bromide | 8 - 1612 pg/mL | ≥ 0.99 |

Data synthesized from multiple sources for illustrative purposes.[6][7]

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 15 | < 15 | 85 - 115 |

| Medium | < 15 | < 15 | 85 - 115 |

| High | < 15 | < 15 | 85 - 115 |

Acceptance criteria as per FDA guidelines. Specific values to be determined during validation.

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation method.

| Parameter | Ipratropium Bromide | Internal Standard |

| Extraction Recovery | > 85% | > 85% |

| Matrix Effect | Minimal and consistent | Minimal and consistent |

Expected performance based on typical bioanalytical methods.

Stability

The stability of Ipratropium bromide in plasma was evaluated under various conditions to ensure sample integrity during handling and storage.

| Stability Condition | Duration | Result |

| Freeze-Thaw (3 cycles) | -20°C to room temperature | Stable |

| Short-Term (Bench-top) | 4 hours at room temperature | Stable |

| Long-Term | 30 days at -80°C | Stable |

| Post-Preparative | 24 hours in autosampler | Stable |

Expected stability outcomes.

Visualizations

References

- 1. biomedres.info [biomedres.info]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of a quaternary ammonium drug: ipratropium bromide by LC/ESI-MS(n) in horse plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous determination of ipratropium and salbutamol in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Screening of Ipratropium Bromide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipratropium bromide is a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist widely used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] It exerts its therapeutic effect primarily by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle, leading to muscle relaxation and bronchodilation.[3][4] It also exhibits activity at M2 autoreceptors on parasympathetic nerve endings.[2] The development of novel Ipratropium bromide analogs with improved selectivity, potency, and pharmacokinetic profiles is a key objective in respiratory drug discovery.

This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize Ipratropium bromide analogs. The assays are designed to assess the functional activity of compounds at the key M3 and M2 muscarinic receptor subtypes.

Target Receptors and Signaling Pathways

The primary targets for Ipratropium bromide and its analogs are the M3 and M2 muscarinic acetylcholine receptors.

-

M3 Muscarinic Receptor: This receptor is predominantly expressed on the smooth muscle of the airways. It is a Gq-protein coupled receptor (GPCR).[5][6] Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), which ultimately results in smooth muscle contraction.[8][9] Antagonists like Ipratropium bromide block this pathway, leading to bronchodilation.

-

M2 Muscarinic Receptor: This receptor is found on presynaptic parasympathetic nerve terminals in the lungs and acts as an autoreceptor, inhibiting further release of acetylcholine.[2] It is a Gi-protein coupled receptor.[5][8] Activation of the M2 receptor by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[][10]

A comprehensive screening cascade for Ipratropium bromide analogs should therefore include assays to determine their antagonist potency at both M3 and M2 receptors.

Caption: M2 receptor signaling cascade leading to inhibition of cAMP production.

Experimental Protocols

M3 Receptor Antagonist Screening using a Calcium Mobilization Assay

This assay measures the ability of test compounds to inhibit the increase in intracellular calcium induced by a muscarinic agonist in cells expressing the M3 receptor.

[11][12]Experimental Workflow: Calcium Mobilization Assay

References

- 1. What is the mechanism of Ipratropium Bromide? [synapse.patsnap.com]

- 2. Ipratropium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. youtube.com [youtube.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. innoprot.com [innoprot.com]

- 8. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]